molecular formula C13H10FN5O B2471204 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine CAS No. 1370598-66-5

3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine

Cat. No. B2471204
CAS RN: 1370598-66-5
M. Wt: 271.255
InChI Key: OVZRAIOWFMMADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . This compound also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-oxadiazole ring is a five-membered ring with an oxygen atom and two nitrogen atoms . The fluorophenyl group is a phenyl ring with a fluorine atom attached . The hydrazinylpyridine group contains a pyridine ring (a six-membered ring with one nitrogen atom) with a hydrazine group attached .

Scientific Research Applications

Polymorphic Forms and Stability

  • A study on a closely related compound, 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, investigated its polymorphic forms, which are crucial for understanding the stability and biological activity of such compounds. The research revealed that despite low energy differences between conformers, two polymorphs exhibited significantly different crystal structures and properties. This study underscores the importance of polymorphic analysis in developing pharmaceuticals and other chemical applications (Shishkina et al., 2020).

Herbicidal Activity

  • Research into derivatives of 1,3,4-oxadiazole, similar to the compound , showed that these compounds can have significant herbicidal activity. A study synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and found them to be effective against various weeds, indicating potential agricultural applications (Tajik & Dadras, 2011).

Antifungal and Anti-inflammatory Activity

  • Another study focused on the synthesis of various 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which showed promising antifungal and anti-inflammatory activities. These findings suggest potential medical applications in treating fungal infections and inflammation-related conditions (Koçyiğit-Kaymakçıoğlu et al., 2012).

Insecticidal Properties

  • Research into similar 1,3,4-oxadiazole compounds revealed their potential as insecticides. One study synthesized 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles and tested their efficacy against armyworms, demonstrating the practicality of these compounds in pest control (Shi et al., 2000).

Applications in Organic Light-Emitting Diodes (OLEDs)

  • A 2014 study explored the use of iridium emitters with 1,3,4-oxadiazole-based ligands for efficient organic light-emitting diodes (OLEDs). The research found that these complexes exhibited high photoluminescence efficiency and low efficiency roll-off, indicating their potential in developing advanced OLEDs (Jin et al., 2014).

Antibacterial and Anthelmintic Activities

  • A compound structurally similar to 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine was synthesized and evaluated for its antibacterial and anthelmintic activities. This highlights the potential use of such compounds in pharmaceutical applications aimed at combating bacterial infections and parasitic worms (Sanjeevarayappa et al., 2015).

properties

IUPAC Name

[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O/c14-9-4-1-3-8(7-9)11-17-13(20-19-11)10-5-2-6-16-12(10)18-15/h1-7H,15H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZRAIOWFMMADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.